molecular formula C34H22N2 B13349491 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole

10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole

Cat. No.: B13349491
M. Wt: 458.5 g/mol
InChI Key: JOLYNZMCNGCNGW-UHFFFAOYSA-N
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Description

10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of carbazole is reacted with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and palladium catalysts for Suzuki coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrocarbon derivatives.

Scientific Research Applications

10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole transport material, facilitating the movement of positive charge carriers. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine
  • 9-Phenyl-9H-carbazol-3-ylboronic acid
  • 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl

Uniqueness

10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is unique due to its specific structural arrangement, which imparts distinct optoelectronic properties. Its high charge carrier mobility and stability make it particularly valuable in the development of advanced electronic devices.

Properties

Molecular Formula

C34H22N2

Molecular Weight

458.5 g/mol

IUPAC Name

10-(9-phenylcarbazol-3-yl)-7H-benzo[c]carbazole

InChI

InChI=1S/C34H22N2/c1-2-9-25(10-3-1)36-32-13-7-6-12-27(32)28-20-24(16-19-33(28)36)23-15-17-30-29(21-23)34-26-11-5-4-8-22(26)14-18-31(34)35-30/h1-21,35H

InChI Key

JOLYNZMCNGCNGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C7=CC=CC=C7C=C6)C8=CC=CC=C82

Origin of Product

United States

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